2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
The compound “2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide” is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5 and a 4-methoxyphenyl group at position 4. A sulfanyl (-S-) bridge connects the triazole ring to an acetamide moiety, which is further substituted with a 2,5-dimethylphenyl group (Figure 1). The tert-butyl and methoxy groups likely enhance lipophilicity and metabolic stability, while the dimethylphenyl substituent may influence steric interactions in biological targets .
Properties
CAS No. |
477313-68-1 |
|---|---|
Molecular Formula |
C29H32N4O2S |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C29H32N4O2S/c1-19-7-8-20(2)25(17-19)30-26(34)18-36-28-32-31-27(21-9-11-22(12-10-21)29(3,4)5)33(28)23-13-15-24(35-6)16-14-23/h7-17H,18H2,1-6H3,(H,30,34) |
InChI Key |
WRYLHVIXSVARCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfanyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
Electron-Withdrawing vs. Dichlorophenyl derivatives () may increase cytotoxicity due to halogen-induced reactive intermediates .
Solubility and Bioavailability: The diethylamino-substituted compound () demonstrates improved aqueous solubility, making it more suitable for in vivo studies compared to the hydrophobic tert-butyl and dimethyl groups in the target compound .
Steric Effects :
- The 3,4-dimethylphenyl analogue () introduces greater steric hindrance than the 2,5-dimethyl isomer, possibly reducing interaction with deep binding pockets .
Physicochemical Properties
- Melting Points: Analogues like 2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide () exhibit melting points (~217°C) influenced by nitro and acetyl groups, suggesting the target compound’s melting point may fall within 200–220°C due to similar aromaticity .
- IR Spectral Data : Sulfanyl (-S-) and carbonyl (C=O) stretches in analogues (e.g., 1669 cm⁻¹ for C=O in ) align with the target compound’s expected spectral profile .
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a triazole ring and a sulfanyl group that may contribute to its biological activity. The compound's structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 486.208 g/mol |
| SMILES | CC(C)(C)c1ccc(cc1)c1nnc(n1)SCC(=O)N(c1ccccc1)C(=O) |
| LogP | 6.4077 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antitubercular Activity
Compounds within the triazole class have also been evaluated for their antitubercular properties. In vitro studies demonstrated that certain triazole derivatives inhibit Mycobacterium tuberculosis effectively. While direct data on this specific compound is lacking, it is reasonable to hypothesize similar activity based on structural analogs .
Anticancer Activity
The potential anticancer properties of triazole derivatives have been explored extensively. A study evaluating various hybrid compounds indicated that modifications to the triazole structure could enhance cytotoxicity against several cancer cell lines . The compound may warrant investigation in this context due to its unique structural features.
The biological mechanisms through which triazole derivatives exert their effects are diverse and can include:
- Inhibition of Enzymatic Activity: Many triazoles act as enzyme inhibitors, particularly in pathways essential for microbial survival or cancer cell proliferation.
- Disruption of Cell Membranes: Some compounds can integrate into cell membranes, altering permeability and leading to cell death.
- Interference with Nucleic Acid Synthesis: Triazoles may inhibit DNA or RNA synthesis by targeting specific enzymes involved in these processes.
Case Studies
While there are no direct case studies specifically focusing on this compound, related compounds have demonstrated significant biological activities:
- Antitubercular Screening: A series of triazole derivatives were screened for activity against M. tuberculosis, revealing promising candidates with IC50 values below 10 µM .
- Anticancer Evaluations: Triazole-based compounds were tested against multiple cancer cell lines in vitro, showing varying degrees of cytotoxicity with some derivatives achieving IC50 values in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
